2-(2-Fluoro-3-methylphenoxy)acetic acid
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Description
“2-(2-Fluoro-3-methylphenoxy)acetic acid” is a chemical compound with the CAS Number: 714251-65-7. It has a molecular weight of 184.17 . It is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The molecular formula of “this compound” is C9H9FO3 . The Inchi Code is 1S/C9H9FO3/c1-6-3-2-4-7 (9 (6)10)13-5-8 (11)12/h2-4H,5H2,1H3, (H,11,12) .Physical and Chemical Properties Analysis
“this compound” is a powder that is stored at room temperature . Unfortunately, additional physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to acetic acid , which is known to have antimicrobial properties and is used to treat infections caused by bacteria or fungus .
Mode of Action
Acetic acid works by lowering the pH, which can inhibit the growth of bacteria and fungi .
Biochemical Pathways
Acetic acid, a structurally similar compound, is a product of the oxidation of ethanol and of the destructive distillation of wood . It’s plausible that 2-(2-Fluoro-3-methylphenoxy)acetic acid may interact with similar biochemical pathways.
Result of Action
Based on its structural similarity to acetic acid, it may exhibit antimicrobial properties, inhibiting the growth of bacteria and fungi .
Properties
IUPAC Name |
2-(2-fluoro-3-methylphenoxy)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FO3/c1-6-3-2-4-7(9(6)10)13-5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWXGRDGHVCRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)O)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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